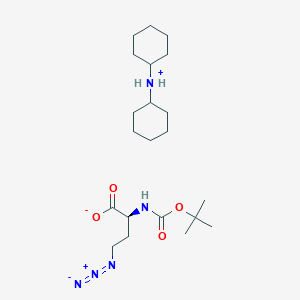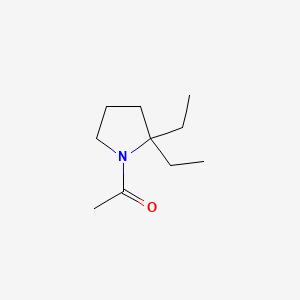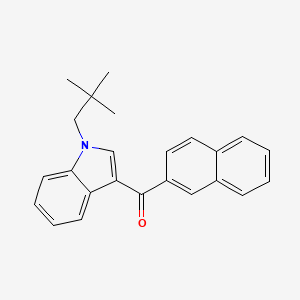
JWH 018 2'-naphthyl-N-(2,2-dimethylpropyl) isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid (CB) that potently activates the central CB1 and peripheral CB2 receptors . This cannabimimetic compound has frequently been found in herbal blends . It differs structurally from JWH 018 by having a 2,2-dimethylpropyl group, rather than a pentyl chain, extending from the indole group .
Molecular Structure Analysis
The molecular formula of JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is C24H23NO . It has a 2,2-dimethylpropyl group extending from the indole group, and the naphthyl group is attached at the 2’ position .Physical And Chemical Properties Analysis
The compound is a crystalline solid with a formula weight of 341.5 . It has a solubility of 20 mg/ml in DMF and Ethanol, and 10 mg/ml in DMSO .Applications De Recherche Scientifique
Synthetic Cannabinoid Research
JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid . It potently activates the central CB1 and peripheral CB2 receptors . This makes it a valuable compound for studying the effects of cannabinoids on these receptors.
Forensic Chemistry & Toxicology
This compound has frequently been found in herbal blends . Therefore, it’s often used in forensic chemistry and toxicology to identify and understand the effects of synthetic cannabinoids in these blends.
Mass Spectrometry
The compound is used as an analytical standard in mass spectrometry . It helps in the identification and quantification of synthetic cannabinoids in various samples.
Drug Abuse Research
Given its presence in herbal blends, the compound is also relevant in the field of drug abuse research . It can help researchers understand the effects and risks associated with the use of synthetic cannabinoids.
Pharmacology
The compound’s potent activation of CB1 and CB2 receptors makes it a subject of interest in pharmacology. Researchers can study its effects to develop new drugs or therapies.
Neurological Research
Given its interaction with CB1 receptors, which are primarily found in the brain, the compound could be used in neurological research . It can help in understanding the role of cannabinoids in various neurological conditions.
Mécanisme D'action
Target of Action
The primary targets of JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer are the central CB1 and peripheral CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid that potently activates the CB1 and CB2 receptors . The compound’s interaction with these receptors mimics the effects of naturally occurring cannabinoids, such as anandamide and 2-arachidonoylglycerol.
Biochemical Pathways
Upon activation of the CB1 and CB2 receptors, JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer triggers various downstream effects. These include the inhibition of adenylate cyclase activity, modulation of ion channels, and activation of mitogen-activated protein kinases
Result of Action
The activation of CB1 and CB2 receptors by JWH 018 2’-naphthyl-N-(2,2-dimethylpropyl) isomer can lead to a variety of molecular and cellular effects. These may include changes in cell signaling, neurotransmitter release, and neuronal excitability . The specific effects can vary depending on the tissue and cell type, as well as the physiological context.
Propriétés
IUPAC Name |
[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(20-10-6-7-11-22(20)25)23(26)19-13-12-17-8-4-5-9-18(17)14-19/h4-15H,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWLMOLQJCGJAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017301 |
Source


|
| Record name | JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1869954-38-0 |
Source


|
| Record name | JWH-018 2'-Naphthyl-N-(2,2-dimethylpropyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


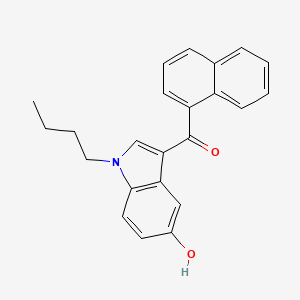
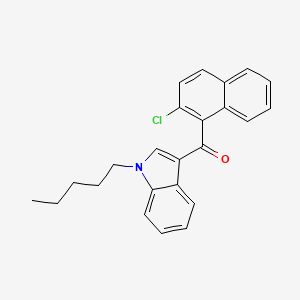
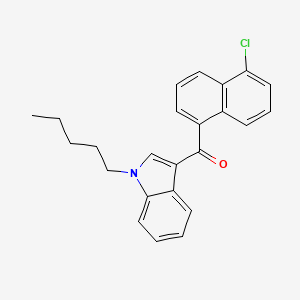
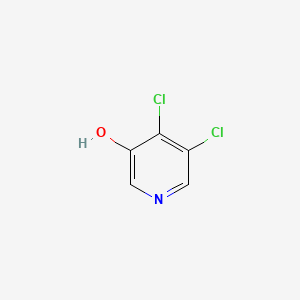
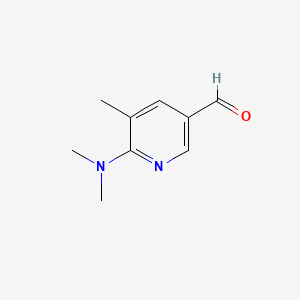
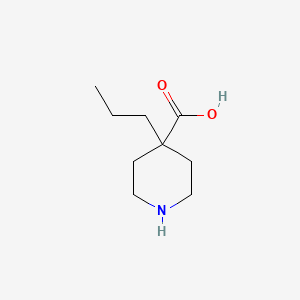
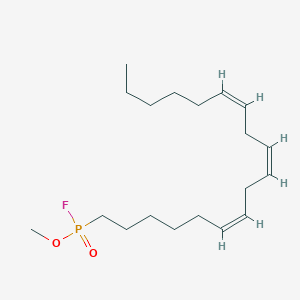
![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)
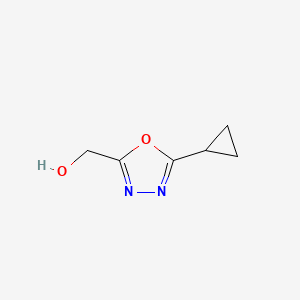
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
